ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
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Description
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biodegradation and Environmental Fate
Research on similar ethyl compounds, such as ethyl tert-butyl ether (ETBE), provides insight into the biodegradation and environmental fate of ether compounds in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, with degradation pathways involving hydroxylation and the formation of several intermediates. This suggests potential environmental bioremediation applications for related ethyl compounds, including Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, indicating its possible role in reducing environmental pollution through microbial degradation (Thornton et al., 2020).
Chemical Synthesis and Solvent Use
The compound's structure suggests utility in organic synthesis, where it could act as a precursor or an intermediate in the synthesis of complex molecules, particularly those with pharmaceutical relevance. Studies on the use of organic solvents in extracting drugs from biological specimens highlight the importance of ethyl compounds in improving extraction efficiencies. This underscores the potential of this compound in pharmaceutical research and development, especially in the isolation and purification of bioactive compounds (Siek, 1978).
Renewable Resources and Biofuel Production
The exploration of biofuels has led to interest in ethyl compounds for their potential as renewable energy sources. Research into butanol, a compound with similar applications, shows the feasibility of using ethyl compounds in biofuel production. The properties of butanol as a competitive renewable biofuel highlight the potential of this compound in contributing to the development of new biofuels, promoting energy sustainability (Jin et al., 2011).
Properties
IUPAC Name |
ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-21-16(20)15(18-11(2)19)9-8-12-10-17-14-7-5-4-6-13(12)14/h4-7,10,15,17H,3,8-9H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONLGJLYNAMEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CNC2=CC=CC=C21)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370640 |
Source
|
Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110504-55-7 |
Source
|
Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.